![molecular formula C25H31NaO6S B608421 Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate CAS No. 91541-81-0](/img/structure/B608421.png)
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L 649923 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate, also known as L-648,051, has been studied for its metabolism and disposition in rats and dogs. This compound is a potent receptor antagonist for leukotriene D4, potentially useful in treating asthma and other allergic disorders. Studies have shown that after administration, the compound is rapidly declined in rat and dog plasma, indicating a quick half-life. The compound exhibits poor bioavailability due to efficient first-pass metabolism, with bioavailabilities varying depending on the administered dosage (Tocco et al., 1988).
Synthesis Processes
The synthesis of related compounds provides insight into the chemical properties and potential applications of Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate. For instance, the synthesis of 1‐[2‐hydroxy‐4‐(3‐sulfo‐1‐propyloxy)‐phenyl]‐ ‐3‐(3‐hydroxy‐4‐methoxyphenyl)‐propan‐1‐one‐1‐14C sodium salt involves complex chemical processes starting from sodium acetate-1-14C (Koltai et al., 1982).
Structural Studies
The compound's structure has been studied, contributing to a deeper understanding of its chemical behavior. For example, the crystal structure, spectroscopic, and thermal studies of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have been conducted to understand the compound's stability and reactivity (Kula et al., 2007).
Receptor Antagonist Properties
L-648,051 has been identified as a selective and competitive inhibitor of leukotriene D4, with significant implications for treating bronchial asthma and related diseases. Its activity as a leukotriene D4 receptor antagonist suggests potential therapeutic applications (Jones et al., 1986).
Bioremediation Applications
The compound's related substances have been studied for bioremediation applications. For instance, the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system indicates the potential of related chemical structures in environmental applications (Chhaya & Gupte, 2013).
Eigenschaften
CAS-Nummer |
91541-81-0 |
|---|---|
Produktname |
Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate |
Molekularformel |
C25H31NaO6S |
Molekulargewicht |
482.56 |
IUPAC-Name |
sodium (3S,4R)-4-(4-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)phenyl)-4-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C25H32O6S.Na/c1-4-6-21-22(12-11-20(17(3)26)25(21)30)31-13-5-14-32-19-9-7-18(8-10-19)24(29)16(2)15-23(27)28;/h7-12,16,24,29-30H,4-6,13-15H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,24+;/m0./s1 |
InChI-Schlüssel |
HYMFDMFIXDCBBD-HCGKRMLVSA-M |
SMILES |
O=C([O-])C[C@H](C)[C@@H](O)C1=CC=C(SCCCOC2=CC=C(C(C)=O)C(O)=C2CCC)C=C1.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 649923; L-649923; L649923; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



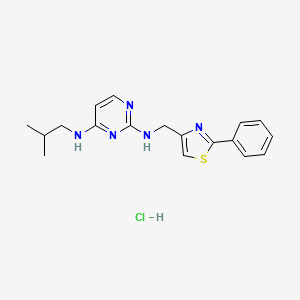
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
![(3s)-3-(7-Methoxy-1-Methyl-1h-Benzo[d][1,2,3]triazol-5-Yl)-3-(4-Methyl-3-(((R)-4-Methyl-1,1-Dioxido-3,4-Dihydro-2h-Benzo[b][1,4,5]oxathiazepin-2-Yl)methyl)phenyl)propanoic Acid](/img/structure/B608341.png)

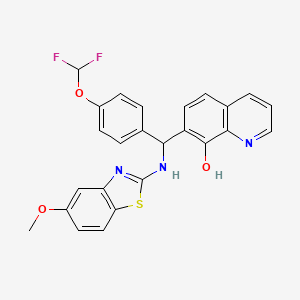

![1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B608349.png)

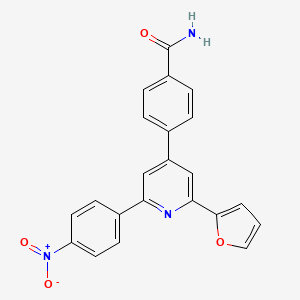
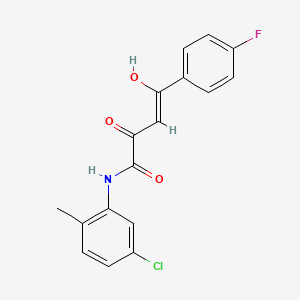
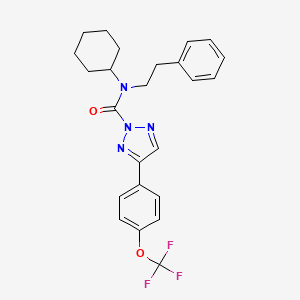
![1-[3-[[3,5-Dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]methyl]azetidin-1-yl]ethanone](/img/structure/B608358.png)
